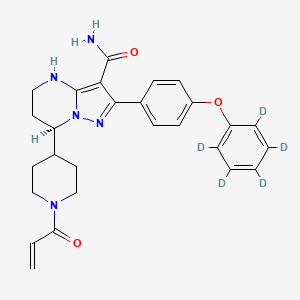

(R)-Zanubrutinib-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H29N5O3 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(7R)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1/i3D,4D,5D,6D,7D |

InChI Key |

RNOAOAWBMHREKO-FLILWQMJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Zanubrutinib-d5: Chemical Properties, Structure, and Mechanism of Action

Introduction

(R)-Zanubrutinib-d5 is the deuterium-labeled stable isotopologue of (R)-Zanubrutinib.[1][2] The parent compound, Zanubrutinib, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of B-cell malignancies such as mantle cell lymphoma (MCL).[3][4][5][6] Due to the kinetic isotope effect, deuteration can sometimes alter the pharmacokinetic and metabolic profiles of drugs.[1][2] Primarily, this compound serves as a critical internal standard for analytical and pharmacokinetic research, enabling precise quantification of Zanubrutinib in biological matrices through mass spectrometry-based methods.[7] This guide provides a comprehensive overview of its chemical properties, structure, and the mechanism of action of its non-labeled parent compound.

Chemical Properties and Structure

This compound is a solid at room temperature.[1] Its structure is characterized by a tetrahydropyrazolopyrimidine core linked to a 4-(phenoxy-d5)phenyl group and an acryloylpiperidinyl moiety. The five deuterium atoms are located on the terminal phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₇H₂₄D₅N₅O₃ | [1][2][7][8][9] |

| Molecular Weight | 476.58 g/mol | [1][2][8] |

| IUPAC Name | (7R)-2-(4-(phenoxy-d5)phenyl)-7-(1-acryloylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | Adapted from[10] |

| Unlabeled CAS | 1691249-44-1 ((R)-Zanubrutinib) | [1][2][7][10] |

| SMILES | O=C(C1=C2NCC--INVALID-LINK--N2N=C1C4=CC=C(OC5=C([2H])C([2H])=C([2H])C([2H])=C5[2H])C=C4)N | [2] |

| Appearance | Solid | [1] |

Mechanism of Action of Zanubrutinib

Zanubrutinib functions by targeting Bruton's tyrosine kinase (BTK), a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for the proliferation, development, and survival of both normal and malignant B-cells.[3][5]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[4] Zanubrutinib acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of BTK.[3][4][6] This permanent binding blocks the kinase activity of BTK, thereby halting the downstream signaling cascade.[4] The inhibition of BTK disrupts key survival pathways, including the PI3K-AKT and NF-κB pathways, which ultimately suppresses the proliferation and survival of malignant B-cells and induces apoptosis (programmed cell death).[4][11]

Experimental Protocols

Synthesis

While specific, proprietary protocols for the synthesis of this compound are not publicly available, the general synthetic route follows that of the unlabeled compound, with the introduction of a deuterated starting material. The synthesis of Zanubrutinib involves the formation of the pyrazole-pyrimidine core, followed by reduction and chiral resolution to obtain the desired (R)-enantiomer, and subsequent coupling reactions.[12] The deuterium atoms are incorporated by using a deuterated precursor, such as 4-(phenoxy-d5)boronic acid, during the Suzuki coupling step to form the biaryl structure.

In Vitro and In Vivo Formulations

This compound is typically supplied as a solid powder. For experimental use, it must be dissolved in an appropriate solvent or vehicle. The following tables provide example formulations for in vitro and in vivo applications. These protocols are for reference, and optimization may be required for specific experimental designs.[1]

Table 2: Example Formulations for this compound

| Formulation Type | Components | References |

| In Vitro Stock Solution | DMSO | [1] |

| Injection Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | [1] |

| Injection Formulation 2 | 10% DMSO, PEG300, Tween 80, Saline | [1] |

| Oral Formulation 1 | Dissolved in PEG400 | [1] |

| Oral Formulation 2 | Suspended in 0.2% Carboxymethyl cellulose | [1] |

Detailed Protocol: Preparation of Injection Formulation 1

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.

-

Add 50 µL of Tween 80 and mix thoroughly.

-

Add 850 µL of saline (0.9% w/v sodium chloride in ddH₂O) and vortex until a clear solution or uniform suspension is achieved.[1]

Analytical Characterization

The identity, purity, and structural confirmation of this compound are established using standard analytical techniques. Commercial suppliers typically provide a Certificate of Analysis with detailed results from these methods.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and isotopic enrichment of the deuterated compound.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and the position of the deuterium labels.[13]

Storage and Handling

Proper storage is crucial to maintain the stability and integrity of the compound.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | References |

| Solid Powder | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| In Solvent (DMSO) | -80°C | 6 months | [1][13] |

| -20°C | 1 month | [1][13] |

The product is generally stable at ambient temperatures for short periods, such as during shipping.[1]

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard allow for the accurate and reliable quantification of Zanubrutinib in preclinical and clinical studies. Understanding its structure and the potent mechanism of action of its parent compound is fundamental to its application in advancing the study of BTK inhibitors.

References

- 1. This compound I CAS#: I Bruton tyrosine kinase (BTK) inhibitor I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 5. zanubrutinib - My Cancer Genome [mycancergenome.org]

- 6. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Zanubrutinib D5 Datasheet DC Chemicals [dcchemicals.com]

- 9. Buy Online CAS Number 3027617-37-1 - TRC - Zanubrutinib-d5 | LGC Standards [lgcstandards.com]

- 10. (R)-Zanubrutinib | C27H29N5O3 | CID 137071299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

(R)-Zanubrutinib-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (R)-Zanubrutinib-d5's role and mechanism of action as an internal standard in the quantitative bioanalysis of Zanubrutinib. The document outlines the foundational principles of stable isotope dilution analysis, details validated experimental protocols, and presents the underlying biochemical pathways relevant to Zanubrutinib's therapeutic action.

Introduction: The Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic injection volume, and matrix effects that can cause ion suppression or enhancement.

To mitigate these variables, a suitable internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. The "mechanism of action" of an internal standard, therefore, is not biological but analytical; it co-elutes with the analyte and experiences similar variations during the analytical process, allowing for reliable normalization of the analyte's signal.

This compound: An Ideal Internal Standard

This compound is the deuterium-labeled version of the (R)-enantiomer of Zanubrutinib. The incorporation of five deuterium atoms increases its mass by five Daltons, making it easily distinguishable from the unlabeled Zanubrutinib by a mass spectrometer. Its utility as an internal standard is rooted in the principles of stable isotope dilution analysis.[1]

Key Attributes:

-

Chemical and Physical Similarity: Being structurally almost identical to Zanubrutinib, it exhibits nearly the same chromatographic retention time, extraction recovery, and ionization efficiency.

-

Mass Differentiation: The mass difference of +5 amu ensures that its mass spectrometric signal does not overlap with the natural isotopic distribution of Zanubrutinib.

-

Co-elution: It co-elutes with Zanubrutinib, ensuring that both compounds are subjected to the same matrix effects at the same point in time.[2]

-

Stability: Deuterium is a stable, non-radioactive isotope, ensuring the stability of the labeled compound throughout the analytical process.

By adding a known concentration of this compound to each sample prior to processing, any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, providing a highly accurate and precise measurement.

Zanubrutinib's Therapeutic Mechanism of Action: Targeting the BTK Signaling Pathway

Zanubrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[3][4] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and growth.

Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[4] This blockade of BTK signaling ultimately leads to decreased proliferation and survival of malignant B-cells.[3]

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by Zanubrutinib.

Caption: BTK Signaling Pathway Inhibition by Zanubrutinib.

Experimental Protocol: Quantification of Zanubrutinib in Human Plasma

This section provides a detailed methodology for the quantification of Zanubrutinib in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature.[2][3]

Materials and Reagents

-

Zanubrutinib reference standard

-

This compound (or a suitable deuterated analog like Ibrutinib-d5) as internal standard (IS)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (≥98%)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant)

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex mix the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 200 µL of the internal standard working solution (e.g., Ibrutinib-d5 at 20 ng/mL in acetonitrile).

-

Vortex the mixture for 10 minutes to precipitate proteins.

-

Centrifuge the tubes at 16,000 rpm for 15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 150 µL of the mobile phase starting condition (e.g., 62% aqueous phase, 38% organic phase).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for sample preparation and analysis.

Caption: Bioanalytical Workflow for Zanubrutinib Quantification.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions derived from published methods.[3][5][6]

Table 1: Chromatographic Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |

| Column Temperature | 38-40 °C |

| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 3 µL |

| Gradient Program | 0-4.0 min, 38% B; 4.0-4.1 min, 38-95% B; 4.1-5.0 min, 95% B; 5.0-5.1 min, 95-38% B; 5.1-6.5 min, 38% B |

| Total Run Time | 6.5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | API 4000 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5000 V |

| Source Temperature | 650 °C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Zanubrutinib and Internal Standard

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Zanubrutinib | 472.2 | 455.2 |

| Ibrutinib-d5 (IS) | 446.2 | 309.2 |

Note: The MRM transition for this compound would be approximately m/z 477.2 -> 460.2, subject to empirical optimization.

Method Validation and Performance

A robust bioanalytical method must be validated to ensure its reliability. The following table summarizes typical validation parameters for a Zanubrutinib assay in human plasma, demonstrating the performance achievable with the use of a deuterated internal standard.

Table 4: Summary of Bioanalytical Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 2.00 - 1000 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra- and Inter-day Precision (%CV) | < 13%[3] |

| Intra- and Inter-day Accuracy (%Bias) | 94.7% to 105.7%[3] |

| Extraction Recovery | 93.9% to 105.2% |

| Matrix Effect | 97.6% to 109.0%[2] |

These performance metrics, compliant with FDA guidelines, underscore the effectiveness of using a deuterated internal standard like this compound to ensure accurate and precise quantification of Zanubrutinib in complex biological matrices.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Zanubrutinib. Its "mechanism of action" is purely analytical, functioning to correct for procedural variability inherent in LC-MS/MS workflows. By mimicking the behavior of the unlabeled analyte, it enables highly accurate and precise quantification, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the overall development of Zanubrutinib as a targeted cancer therapy. The detailed protocols and performance data presented in this guide provide a comprehensive resource for researchers and scientists working in this field.

References

- 1. veeprho.com [veeprho.com]

- 2. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid and sensitive UPLC-MS/MS method for the determination of zanubrutinib in beagle plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of Deuterated Zanubrutinib in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zanubrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] Its pharmacokinetic profile is characterized by rapid absorption and metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4] This rapid clearance necessitates specific dosing regimens to maintain therapeutic concentrations. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, presents a compelling approach to modulate the metabolic fate of zanubrutinib, potentially leading to an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the principles, methodologies, and potential applications of deuterated zanubrutinib in pharmacokinetic research. While direct comparative pharmacokinetic data between deuterated and non-deuterated zanubrutinib is not yet publicly available, this guide synthesizes existing knowledge on zanubrutinib's metabolism, the kinetic isotope effect, and analogous deuterated pharmaceuticals to provide a robust framework for researchers in this field.

The Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly alter the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position. Since the metabolism of many drugs, including zanubrutinib, involves CYP450-mediated oxidation (a process that often involves C-H bond cleavage), deuteration can lead to a decreased rate of metabolism.[5][6] This can result in:

-

Increased plasma exposure (AUC): A slower metabolic clearance leads to the drug remaining in the systemic circulation for a longer period.

-

Longer half-life (t1/2): The time it takes for the plasma concentration of the drug to reduce by half is extended.

-

Potentially lower and less frequent dosing: An improved pharmacokinetic profile may allow for reduced dosing frequency and lower overall dose, which can enhance patient compliance and potentially reduce off-target effects.

A well-documented example of this principle is deutetrabenazine, the deuterated analogue of tetrabenazine. Clinical studies have shown that deuteration leads to a nearly two-fold increase in the half-life and a more than two-fold increase in the systemic exposure (AUC) of its active metabolites compared to the non-deuterated form.

Pharmacokinetic Profile of Zanubrutinib

Understanding the baseline pharmacokinetics of zanubrutinib is essential to appreciate the potential impact of deuteration.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | [4] |

| Terminal Half-life (t1/2) | 2-4 hours | [4] |

| Metabolism | Primarily by CYP3A4 | [3][4] |

| Mean Steady-State AUC (160 mg BID) | 2295 (37% CV) ng·h/mL | [3] |

| Mean Steady-State Cmax (160 mg BID) | 314 (46% CV) ng/mL | [3] |

| Mean Steady-State AUC (320 mg QD) | 2180 (41% CV) ng·h/mL | [3] |

| Mean Steady-State Cmax (320 mg QD) | 543 (51% CV) ng/mL | [3] |

Zanubrutinib Metabolism and the Rationale for Deuteration

Zanubrutinib is extensively metabolized by CYP3A4.[3][4] The metabolic pathways likely involve oxidation at various positions on the molecule. By strategically placing deuterium atoms at sites susceptible to CYP3A4-mediated oxidation, the metabolic rate can be slowed, leading to the aforementioned pharmacokinetic advantages.

References

- 1. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zanubrutinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Isotopic Labeling of Bruton's Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Bruton's tyrosine kinase (BTK) inhibitors, crucial tools in drug metabolism, pharmacokinetic (DMPK) studies, and in vivo imaging. We will delve into the synthesis and analysis of BTK inhibitors labeled with both stable and radioactive isotopes, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Introduction to Bruton's Tyrosine Kinase and its Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, activation, and proliferation.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway.[2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3][4] Consequently, BTK has emerged as a significant therapeutic target, leading to the development of potent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib.[3][5]

Isotopically labeled versions of these inhibitors are indispensable for modern drug development. They are utilized in a range of applications, including:

-

Pharmacokinetic and Metabolism Studies: Stable isotope-labeled (e.g., ¹³C, ²H) compounds are used as internal standards for quantitative mass spectrometry, enabling precise determination of drug concentrations in biological matrices.[6][7] Radiolabeled (e.g., ¹⁴C, ³H) compounds are employed in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of the drug and its metabolites.[8]

-

In Vivo Imaging: Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging with radiolabeled BTK inhibitors (e.g., ¹¹C, ¹⁸F) allow for non-invasive visualization of BTK expression and target engagement in living subjects.[9][10][11]

Isotopic Labeling Strategies for BTK Inhibitors

The choice of isotope and labeling position is dictated by the intended application. Here, we discuss the common strategies for introducing stable and radioactive isotopes into BTK inhibitors.

Stable Isotope Labeling (¹³C, ²H, ¹⁵N)

Stable isotope labeling is primarily used for quantitative analysis in mass spectrometry-based assays. The introduction of heavier isotopes results in a predictable mass shift, allowing the labeled compound to be distinguished from its unlabeled counterpart.

Key Considerations:

-

Label Position: The label should be placed in a metabolically stable position to prevent its loss during biological processing.[8]

-

Isotopic Enrichment: High isotopic enrichment is crucial for minimizing interference from naturally occurring isotopes.

-

Synthetic Accessibility: The synthesis of the labeled compound should be feasible and cost-effective.

Radioactive Isotope Labeling (¹¹C, ¹⁸F, ¹⁴C)

Radioactive isotopes are employed for their ability to be detected with high sensitivity. Short-lived positron emitters like ¹¹C and ¹⁸F are ideal for PET imaging, while long-lived isotopes like ¹⁴C are used in ADME studies.

Key Considerations:

-

Half-life: The half-life of the radioisotope must be appropriate for the duration of the experiment.

-

Specific Activity: For receptor imaging studies, high molar activity is required to minimize the administered mass of the compound.

-

Radiochemical Purity: The final product must be free of radioactive impurities.

Quantitative Data on Isotopic Labeling of BTK Inhibitors

The following tables summarize the quantitative data from various studies on the isotopic labeling of BTK inhibitors.

Table 1: Radiolabeling of BTK Inhibitors for PET Imaging

| Labeled Compound | Isotope | Radiochemical Yield (RCY) | Molar Activity (Am) | Synthesis Time | Reference |

| [¹¹C]Ibrutinib | ¹¹C | 3.3 - 12.8% | 281 - 500 GBq/µmol | 35 - 40 min | [9][10] |

| [¹¹C]Tolebrutinib | ¹¹C | 3.3 - 12.8% | 281 - 500 GBq/µmol | ~40 min | [9][10] |

| [¹¹C]Evobrutinib | ¹¹C | 3.3 - 12.8% | 281 - 500 GBq/µmol | ~40 min | [9][10] |

| [¹¹C]BIO-2008846-A | ¹¹C | >25% | Not Reported | Not Reported | [12] |

| [¹⁸F]PTBTK3 | ¹⁸F | 14.8 ± 2.4% (decay-corrected) | 11.3 ± 3.5 GBq/µmol | 123.6 ± 5.5 min | [13][14] |

Table 2: Stable Isotope and Long-Lived Radioisotope Labeling of BTK Inhibitors

| Labeled Compound | Isotope | Overall Yield | Chemical Purity | Isotopic Enrichment/Purity | Reference |

| [¹³C₆]-Ibrutinib | ¹³C | 7% | >99% | Not Reported | [15][16] |

| [¹³C₆]-Ibrutinib | ¹³C | 31% | >99% | 99% | [17] |

| Deuterium Labeled BTK Inhibitor | ²H | 35% | >98% | >99% | [18] |

| [¹⁴C]-Labeled BTK Inhibitor | ¹⁴C | 26% | >99% | Not Reported (Specific Activity: 53.1 mCi/mmol) | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the isotopic labeling of BTK inhibitors.

General Workflow for Isotopic Labeling

The general workflow for synthesizing and analyzing an isotopically labeled BTK inhibitor is depicted below.

Caption: General experimental workflow for isotopic labeling.

[¹¹C]CO Carbonylation for Radiolabeling of BTK Inhibitors (e.g., [¹¹C]Ibrutinib)

This protocol is based on the "in-loop" ¹¹C-carbonylation method.[9][10]

Materials:

-

Precursor: 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

[¹¹C]CO₂ produced from a cyclotron

-

Palladium and NiXantphos catalysts

-

Automated radiosynthesis module

-

Semi-preparative HPLC system with a radioactivity detector

-

C18 Sep-Pak cartridge

Procedure:

-

[¹¹C]CO Production: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CO.

-

In-Loop Reaction: The precursor and catalysts are loaded into the HPLC injection loop. [¹¹C]CO is then introduced into the sealed loop.

-

Reaction: The reaction is allowed to proceed at ambient temperature for a short period (e.g., 5 minutes).

-

Purification: The crude reaction mixture is injected onto a semi-preparative HPLC column for purification. The peak corresponding to the [¹¹C]-labeled BTK inhibitor is collected.

-

Formulation: The collected fraction is reformulated for in vivo use, typically by solid-phase extraction using a C18 cartridge to exchange the solvent.

-

Quality Control: The final product is analyzed for radiochemical purity, chemical purity, and molar activity using analytical HPLC.

Synthesis of [¹³C₆]-Ibrutinib

This protocol describes a convergent synthesis where the labeled moiety is introduced in a late-stage step.[15][16]

Materials:

-

[¹³C₆]-Bromobenzene (starting labeled material)

-

Other necessary reagents and solvents for the multi-step synthesis of the ibrutinib backbone.

Procedure:

-

Synthesis of Unlabeled Fragments: The non-labeled portions of the ibrutinib molecule are synthesized through established chemical routes.

-

Introduction of the ¹³C₆-phenyl Group: The isotopically labeled building block, derived from [¹³C₆]-bromobenzene, is introduced in the final steps of the synthesis. This is often achieved through a coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to form the 4-phenoxyphenyl moiety of ibrutinib.

-

Final Steps and Purification: The final synthetic steps are carried out to complete the ibrutinib molecule. The product is then purified, typically by column chromatography, to yield [¹³C₆]-Ibrutinib.

-

Analysis: The final product is characterized by NMR and mass spectrometry to confirm its identity and isotopic enrichment.

Analysis of Isotopically Labeled BTK Inhibitors

Mass Spectrometry:

-

Purpose: To confirm the mass of the labeled compound and determine the isotopic enrichment.

-

Method: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is used to accurately measure the mass-to-charge ratio (m/z) of the molecular ion. The mass shift compared to the unlabeled standard confirms successful labeling.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the position of the isotopic label and the overall structure of the molecule.

-

Method: For ¹³C-labeled compounds, ¹³C NMR will show enhanced signals at the labeled positions. For deuterium-labeled compounds, ¹H NMR will show a decrease in the signal intensity at the deuterated positions.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the chemical and radiochemical purity of the labeled compound.

-

Method: The labeled compound is injected onto an HPLC column and eluted with a suitable mobile phase. The eluent is monitored by a UV detector (for chemical purity) and a radioactivity detector (for radiochemical purity). The purity is calculated based on the relative peak areas.[9]

BTK Signaling Pathway

BTK is a central node in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the key steps in this pathway leading to B-cell activation.

Caption: Simplified BTK signaling cascade in B-cells.

Upon antigen binding, the BCR is activated, leading to the phosphorylation and activation of Src-family kinases like Lyn.[21] Lyn then phosphorylates and activates Syk, which in turn phosphorylates and activates BTK.[2] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in the activation of transcription factors like NF-κB, which promote B-cell proliferation and survival.[2][21]

Conclusion

The isotopic labeling of BTK inhibitors is a powerful and essential technique in drug discovery and development. The ability to synthesize and analyze these labeled compounds with high purity and specific activity allows researchers to gain critical insights into their pharmacokinetic properties, metabolic fate, and in vivo target engagement. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting and rapidly evolving field.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Radiopharmaceuticals via "In-Loop" 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of [13 C6 ]-ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Carbon-13 labeling of ibrutinib for human microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Stability of (R)-Zanubrutinib-d5

Disclaimer: Publicly available stability data for the deuterated internal standard, (R)-Zanubrutinib-d5, is limited. This guide is based on comprehensive stability studies of zanubrutinib. The degradation pathways and stability profile of zanubrutinib are considered a reliable proxy for its deuterated analog, as the isotopic labeling is unlikely to significantly alter its chemical stability under standard analytical and storage conditions.

Introduction

Zanubrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1] this compound is a deuterated form of zanubrutinib, commonly used as an internal standard in bioanalytical studies for its pharmacokinetic and metabolic profiling. Understanding the physical and chemical stability of a drug substance is critical for ensuring its quality, safety, and efficacy throughout its shelf life. This technical guide provides a detailed overview of the stability of zanubrutinib under various stress conditions, outlining degradation pathways, analytical methodologies for stability assessment, and recommended storage conditions.

Chemical Properties of Zanubrutinib:

-

Chemical Name: (R)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

-

Molecular Formula: C₂₇H₂₉N₅O₃

-

Molecular Weight: 483.55 g/mol

-

Appearance: White to off-white solid.[2]

-

Solubility: Practically insoluble in water, but freely soluble in organic solvents like methanol, acetone, and DMSO.[2]

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. These studies involve exposing the drug to stress conditions that are more severe than accelerated stability testing conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

Summary of Degradation Behavior

Zanubrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1] It remains relatively stable under neutral, photolytic (light), and thermal (heat) stress.[1] A comprehensive study identified a total of thirteen degradation products under various hydrolytic and thermal stress conditions.[3]

The table below summarizes the findings from forced degradation studies performed on zanubrutinib.

| Stress Condition | Reagent/Parameters | % Degradation | Degradation Products (DPs) Identified | Reference |

| Acid Hydrolysis | 0.1 N HCl | Significant | DP1 | [1] |

| Alkaline Hydrolysis | 0.1 N NaOH | Significant | DP1 | [1] |

| Oxidative Stress | 30% H₂O₂ | Significant | DP2 | [1] |

| Reductive Stress | 1 M NaHSO₃ | Significant | DP3, DP4 | [1] |

| Neutral Hydrolysis | Water | Stable | - | [1] |

| Photolytic Stress | UV Light | Stable | - | [1] |

| Thermal Stress | 80 °C | Stable | - | [1] |

Table 1: Summary of Forced Degradation Data for Zanubrutinib

Major Degradation Pathways

Characterization of degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS) has revealed key insights into the degradation mechanisms:

-

Hydrolysis: Under both acidic and basic conditions, the primary degradation product (DP1) is formed.[1]

-

Oxidation: Exposure to oxidative stress leads to the formation of a distinct degradation product (DP2).[1]

-

Reduction: In the presence of a reducing agent, two main degradation products (DP3, DP4) were characterized.[1]

Experimental Protocols

This section details the methodologies for conducting forced degradation studies and the analytical techniques used for the quantification of zanubrutinib and its degradation products.

Forced Degradation Study Protocol

The following protocol outlines a typical procedure for assessing the stability of zanubrutinib under various stress conditions.

-

Preparation of Stock Solution: Prepare a stock solution of zanubrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux for a specified period.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux for a specified period.

-

Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid drug substance in a controlled temperature oven (e.g., 80°C).

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Sample Processing: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. For zanubrutinib, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used technique.[4]

The table below details a validated HPLC method for the analysis of zanubrutinib.

| Parameter | Condition | Reference |

| Column | C18 (250 x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | Acetonitrile : 0.1% Triethylamine (65:35 v/v) | [1] |

| Flow Rate | 1.0 mL/min | [4][5] |

| Detection Wavelength | 219 nm | [1] |

| Injection Volume | 10 µL | [4] |

| Temperature | Ambient | [4] |

Table 2: Example of a Validated HPLC Method for Zanubrutinib Analysis

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates the typical workflow for conducting and analyzing forced degradation studies of a drug substance like zanubrutinib.

Biological Context: BTK Signaling Pathway

Zanubrutinib functions by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[6][7]

Storage and Handling Recommendations

Based on stability data, proper storage is crucial to maintain the integrity of this compound.

-

Long-Term Storage: The drug product is recommended to be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[2]

-

Protection from Environment: As the substance is susceptible to hydrolysis and oxidation, it should be stored in well-closed containers, protected from moisture and air.

-

Hygroscopicity: Zanubrutinib is slightly hygroscopic, further emphasizing the need for storage in a dry environment.[2]

The FDA has approved a 24-month expiration dating period for zanubrutinib capsules based on 12 months of stability data when stored under these recommended conditions.[2]

Conclusion

This technical guide summarizes the critical aspects of the physical and chemical stability of zanubrutinib, serving as a strong proxy for this compound. The molecule is stable under thermal and photolytic conditions but degrades in the presence of acid, base, and oxidizing agents. The provided experimental protocols and stability-indicating methods are essential for quality control and regulatory purposes. The visualization of the BTK signaling pathway provides the necessary biological context for its mechanism of action. Adherence to the recommended storage conditions is paramount to ensure the long-term stability and integrity of the compound for both research and clinical applications.

References

- 1. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.innovareacademics.in [journals.innovareacademics.in]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-Zanubrutinib-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Zanubrutinib-d5, a deuterated analog of the potent Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on commercial suppliers, key experimental protocols, and the underlying biological pathways.

Commercial Suppliers of this compound

This compound is available from several commercial suppliers for research purposes. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and procurement. Researchers should note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| InvivoChem | V48615 | ≥98% | 500mg, 1g, Bulk Inquiry | Inquire | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.58[1] |

| MedchemExpress | HY-101474BS | 99.0%[2] | 1mg, 5mg, 10mg, 50mg | $1100 (1mg), $2760 (5mg)[3] | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.58[1][2] |

| Veeprho | DVE001350 | Not Specified | Inquire | Inquire | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.59[4] |

| Simson Pharma | Z240001 | Not Specified | Inquire | Inquire | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.58[5] |

| Axios Research | AR-Z01231 | Not Specified | Inquire | Inquire | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.6[6] |

The Role of Zanubrutinib in the BTK Signaling Pathway

Zanubrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][7] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[8][9] In various B-cell malignancies, the BCR signaling pathway is often constitutively active, leading to uncontrolled cell growth.[7] Zanubrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[9] This blockade disrupts downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately inducing apoptosis in malignant B-cells.[7]

Experimental Protocols: Quantification of Zanubrutinib in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

This compound is an ideal internal standard for the quantification of Zanubrutinib in biological samples such as plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.[10][11]

The following is a generalized experimental protocol adapted from published methods for Zanubrutinib quantification, incorporating this compound as the internal standard.[10][12][13][14][15][16][17]

Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting Zanubrutinib from plasma or CSF.[10][12][15][16]

-

Spiking: To 100 µL of the biological sample (plasma or CSF), add a small volume (e.g., 10 µL) of a working solution of this compound in a compatible solvent (e.g., methanol or acetonitrile) to achieve a final concentration within the linear range of the assay.

-

Precipitation: Add 300 µL of cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[16]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically employed to ensure good separation and peak shape. A representative gradient could be:

-

0-0.5 min: 10% B

-

0.5-2.0 min: Ramp to 90% B

-

2.0-2.5 min: Hold at 90% B

-

2.5-2.6 min: Return to 10% B

-

2.6-3.0 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40°C.[16]

-

-

Mass Spectrometry:

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Zanubrutinib into a blank biological matrix. Process these standards alongside the unknown samples.

-

Peak Integration: Integrate the peak areas for both Zanubrutinib and this compound in the chromatograms.

-

Ratio Calculation: Calculate the ratio of the peak area of Zanubrutinib to the peak area of this compound for each standard and unknown sample.

-

Quantification: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Determine the concentration of Zanubrutinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics and efficacy of Zanubrutinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a foundational understanding of the commercial landscape, the biological context of Zanubrutinib's mechanism of action, and a practical framework for its application in a laboratory setting. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and instrumentation.

References

- 1. This compound I CAS#: I Bruton tyrosine kinase (BTK) inhibitor I InvivoChem [invivochem.com]

- 2. hoelzel-biotech.com [hoelzel-biotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Zanubrutinib D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. Zanubrutinib d5 | Axios Research [axios-research.com]

- 7. researchgate.net [researchgate.net]

- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC… [ouci.dntb.gov.ua]

- 12. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A rapid and sensitive UPLC-MS/MS method for the determination of zanubrutinib in beagle plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. io.ctdm.org.cn [io.ctdm.org.cn]

A Technical Guide to (R)-Zanubrutinib-d5: Purity, Analysis, and Mechanism of Action

(R)-Zanubrutinib-d5 , a deuterated analog of the potent Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib, serves as a critical internal standard for pharmacokinetic and metabolic studies. This guide provides an in-depth analysis of its purity, the methodologies used for its characterization, and the fundamental signaling pathways it helps to elucidate.

Chemical and Physical Properties

This compound is the R-enantiomer of Zanubrutinib with five deuterium atoms incorporated into the phenoxy phenyl group. This stable isotope labeling provides a distinct mass shift, making it an ideal tool for mass spectrometry-based quantification of Zanubrutinib in biological matrices.[1][2]

| Property | Value |

| Molecular Formula | C₂₇H₂₄D₅N₅O₃ |

| Molecular Weight | 476.58 g/mol [3] |

| Appearance | Solid[3] |

| Unlabeled CAS Number | 1691249-44-1 ((R)-Zanubrutinib)[4] |

Purity and Certificate of Analysis

This compound is commercially available from various suppliers, typically with high purity. The Certificate of Analysis (CoA) provides key quantitative data regarding the identity and purity of the compound. Below is a summary of typical purity specifications.

| Analysis | Specification | Typical Value |

| Purity (by HPLC) | ≥98% | 99.0%[5] |

| Purity (by LC-MS) | Conforms to structure | Conforms |

| ¹H NMR | Conforms to structure | Conforms |

Experimental Protocols

The determination of purity and identity of this compound involves several standard analytical techniques.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of Zanubrutinib and its related substances.

-

Objective: To separate this compound from any impurities.

-

Instrumentation: A standard HPLC system equipped with a PDA detector.

-

Column: An X-Bridge Phenyl column (250 mm x 4.6 mm, 5µm particle size) is effective.[6]

-

Mobile Phase: A mixture of acetonitrile, 1% orthophosphoric acid (pH 2.7), and methanol in a 40:40:20 volume ratio can be used.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at 225 nm.[6]

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of this compound is compared to the total peak area to calculate purity.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to confirm the molecular weight and structure of this compound.

-

Objective: To verify the identity of the deuterated compound.

-

Instrumentation: An LC system coupled to a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value. For this compound, the expected [M+H]⁺ ion would be approximately 477.6 m/z.

Mechanism of Action: BTK Signaling Pathway

Zanubrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[7][8] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[9][10] this compound, as a research tool, is instrumental in studies investigating this pathway.

Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[7] This action blocks the downstream signaling cascade that is often constitutively active in B-cell malignancies.[11]

The following diagram illustrates the experimental workflow for purity analysis of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. Buy Online CAS Number 3027617-37-1 - TRC - Zanubrutinib-d5 | LGC Standards [lgcstandards.com]

- 3. This compound I CAS#: I Bruton tyrosine kinase (BTK) inhibitor I InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 8. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: UPLC-MS/MS Quantification of Zanubrutinib in Human Plasma Using (R)-Zanubrutinib-d5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of zanubrutinib in human plasma. The method utilizes a stable isotope-labeled internal standard, (R)-Zanubrutinib-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Zanubrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies. Accurate measurement of zanubrutinib concentrations in plasma is crucial for understanding its pharmacokinetics and for optimizing therapeutic regimens. UPLC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, thereby improving the overall reliability of the method.[1] This application note provides a detailed protocol for the quantification of zanubrutinib in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Zanubrutinib reference standard was sourced from a commercial supplier.

-

This compound (Molecular Formula: C₂₇H₂₄D₅N₅O₃, Molecular Weight: 476.59 g/mol ) was obtained from a commercial supplier.[1]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[2]

UPLC-MS/MS Conditions

Table 1: UPLC Parameters

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | As described in Table 2 |

Table 2: Gradient Elution Program

| Time (min) | %A | %B |

| 0.0 | 90 | 10 |

| 1.5 | 10 | 90 |

| 2.0 | 10 | 90 |

| 2.1 | 90 | 10 |

| 3.0 | 90 | 10 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

| MRM Transitions | As described in Table 4 |

Table 4: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Zanubrutinib | 472.2 | 455.2 | 40 | 25 |

| This compound | 477.6 | 460.2 | 40 | 25 |

Note: The MRM transition for this compound is predicted based on the +5 Da mass shift from the non-labeled compound, assuming fragmentation outside the deuterated phenoxy ring. These parameters should be optimized for the specific instrument used.

Protocol

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve zanubrutinib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of zanubrutinib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

-

Vortex to mix and transfer to an autosampler vial for UPLC-MS/MS analysis.

Workflow Diagram

Caption: UPLC-MS/MS workflow for zanubrutinib quantification.

Results

The UPLC-MS/MS method was validated according to regulatory guidelines. The following performance characteristics were evaluated:

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for zanubrutinib in human plasma. The calibration curve, constructed by plotting the peak area ratio of zanubrutinib to this compound against the concentration, yielded a correlation coefficient (r²) > 0.99.

Table 5: Linearity of Zanubrutinib Quantification

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Zanubrutinib | 1 - 1000 | > 0.99 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were assessed by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy, expressed as the relative error (%RE), was within ±15%.

Table 6: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Low | 5 | < 10% | < 10% | ± 10% | ± 10% |

| Medium | 50 | < 8% | < 8% | ± 8% | ± 8% |

| High | 500 | < 5% | < 5% | ± 5% | ± 5% |

Recovery

The extraction recovery of zanubrutinib and this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.

Table 7: Extraction Recovery

| Analyte | Low QC | Medium QC | High QC |

| Zanubrutinib | > 85% | > 85% | > 85% |

| This compound | \multicolumn{3}{c | }{> 85%} |

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of zanubrutinib in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings. This application note provides a comprehensive protocol that can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.

References

Application Note: Quantitative Analysis of Zanubrutinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zanubrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies.[1][2] Accurate quantification of zanubrutinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of zanubrutinib in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled deuterated internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing.

Experimental Protocols

Materials and Reagents

-

Analytes: Zanubrutinib, Zanubrutinib-d4 (or other suitable deuterated analog)

-

Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic Acid (reagent grade), Ammonium Acetate (reagent grade)

-

Water: Deionized water, 18 MΩ·cm or higher purity

-

Matrix: Blank human plasma (K2-EDTA)

Instrumentation

-

LC System: UPLC or HPLC system capable of binary gradient elution

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

-

Analytical Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column[3][4]

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of zanubrutinib and the deuterated internal standard (IS) in methanol.

-

Working Standard Solutions: Serially dilute the zanubrutinib primary stock with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the IS primary stock with ACN to a final concentration (e.g., 200 ng/mL).[5]

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration curve for zanubrutinib ranges from 2.00 to 1000 ng/mL.[3][4] QC samples are typically prepared at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting zanubrutinib from plasma.[1][3][5]

-

Aliquot: Transfer 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 150 µL of the IS working solution in acetonitrile to each tube. The high volume of ACN acts as the protein precipitation agent. A plasma-to-acetonitrile ratio of one to three or four is effective for complete protein precipitation.[3][6]

-

Precipitate: Vortex mix the tubes for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

(Optional) Evaporation and Reconstitution: To increase sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of mobile phase.[3]

-

Injection: Inject an appropriate volume (e.g., 5 µL) of the final extract into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

-

Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate with 0.1% Formic Acid in Water[3][7]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[8]

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive[3][4]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor and product ions are selected for zanubrutinib and its deuterated internal standard.

Data Presentation and Method Performance

The use of a deuterated internal standard is critical for achieving reliable quantitative results. The method should be validated according to regulatory guidelines (e.g., FDA).[4]

Table 1: Optimized MRM Transitions for Zanubrutinib and Deuterated IS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Zanubrutinib | 472.2 | 455.2 |

| Ibrutinib-d5 (IS)* | 446.2 | 309.2 |

| Ibrutinib-d4 (IS) | 445.5 | 142.5 |

| Note: Ibrutinib-d5 is often used as an internal standard in published multi-analyte methods.[3][7] | ||

| Note: Ibrutinib-d4 has also been used as an internal standard.[8][9] |

Table 2: Method Validation Summary for Zanubrutinib

| Parameter | Result |

| Linear Range | 2.00 – 1000 ng/mL[3][7] |

| Correlation Coefficient (r²) | > 0.99[10] |

| Accuracy (RE%) | Within ±15% (±20% at LLOQ)[10] |

| Precision (RSD%) | < 15% (< 20% at LLOQ)[7][10] |

| Extraction Recovery | 93.9% – 105.2%[7] |

| Matrix Effect | 97.6% – 109.0%[7] |

Visualizations

Experimental Workflow

Caption: Workflow for zanubrutinib sample preparation and analysis.

Zanubrutinib Mechanism of Action

Caption: Zanubrutinib inhibits BTK signaling in B-cells.

Conclusion

The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantitative determination of zanubrutinib in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The incorporation of a deuterated internal standard ensures the accuracy and precision of the results, making this method highly suitable for clinical and pharmaceutical research applications.

References

- 1. Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of (R)-Zanubrutinib-d5 by Mass Spectrometry

These application notes provide a detailed protocol for the quantitative analysis of Zanubrutinib and its deuterated internal standard, (R)-Zanubrutinib-d5, in biological matrices, primarily human plasma. The methodologies described are based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and are intended for researchers, scientists, and drug development professionals.

Introduction

Zanubrutinib is a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1][2] Accurate quantification of Zanubrutinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in LC-MS/MS-based bioanalysis by compensating for matrix effects and variations in sample processing.[3]

This document outlines the key parameters and procedures for the successful detection and quantification of Zanubrutinib using this compound as an internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is recommended for the extraction of Zanubrutinib and this compound from plasma samples.[1][4][5]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable for the separation. A common choice is an ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm).[1][6]

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[1][6]

-

Flow Rate: 0.4 mL/min.[4]

-

Column Temperature: 40 °C.[7]

-

Injection Volume: 5 µL.

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 30 |

| 4.0 | 30 |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

The mass spectrometer should be operated in the positive ion mode using Multiple Reaction Monitoring (MRM). The optimized MRM transitions and compound-specific parameters for Zanubrutinib and the proposed parameters for this compound are summarized in the table below. The precursor ion for this compound is calculated based on its molecular formula (C27H24D5N5O3), and the product ion is inferred from the consistent fragmentation pattern of Zanubrutinib observed in multiple studies.[1][7][8]

| Parameter | (R)-Zanubrutinib | This compound (Internal Standard) |

| Precursor Ion (m/z) | 472.2 | 477.2 |

| Product Ion (m/z) | 455.2 | 460.2 |

| Ionization Mode | ESI+ | ESI+ |

Source/Gas Parameters (Representative Values):

| Parameter | Value |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Zanubrutinib.

Table 1: Mass Spectrometry Parameters for (R)-Zanubrutinib and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (R)-Zanubrutinib | 472.2 | 455.2 |

| This compound | 477.2 | 460.2 |

Table 2: Liquid Chromatography Parameters.

| Parameter | Condition |

| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Zanubrutinib in plasma samples.

Logical Relationship of Mass Spectrometry Detection

This diagram outlines the logical steps involved in the detection of the analyte and internal standard by the mass spectrometer.

References

- 1. researchgate.net [researchgate.net]

- 2. io.ctdm.org.cn [io.ctdm.org.cn]

- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS [agris.fao.org]

- 4. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (R)-Zanubrutinib-d5 in Preclinical Pharmacokinetic Screening

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: